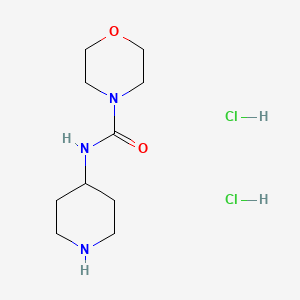

N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride

CAS No.: 1909317-15-2

Cat. No.: VC6410695

Molecular Formula: C10H21Cl2N3O2

Molecular Weight: 286.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909317-15-2 |

|---|---|

| Molecular Formula | C10H21Cl2N3O2 |

| Molecular Weight | 286.2 |

| IUPAC Name | N-piperidin-4-ylmorpholine-4-carboxamide;dihydrochloride |

| Standard InChI | InChI=1S/C10H19N3O2.2ClH/c14-10(13-5-7-15-8-6-13)12-9-1-3-11-4-2-9;;/h9,11H,1-8H2,(H,12,14);2*1H |

| Standard InChI Key | ZHPLEIAFYZXUCN-UHFFFAOYSA-N |

| SMILES | C1CNCCC1NC(=O)N2CCOCC2.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(Piperidin-4-yl)morpholine-4-carboxamide dihydrochloride belongs to the class of carboxamide derivatives, featuring a piperidine ring linked to a morpholine group via a carboxamide bridge. The dihydrochloride salt form introduces two chloride counterions, enhancing aqueous solubility. Key structural attributes include:

-

Piperidine Ring: A six-membered saturated heterocycle with one nitrogen atom, contributing to basicity and hydrogen-bonding capacity.

-

Morpholine Moiety: A six-membered ring containing one oxygen and one nitrogen atom, conferring polarity and structural rigidity .

-

Carboxamide Linker: The -NC(=O)- group facilitates hydrogen bonding and molecular recognition, critical for receptor interactions .

The IUPAC name, N-piperidin-4-ylmorpholine-4-carboxamide;dihydrochloride, precisely describes its connectivity. The SMILES notation (C1CNCCC1NC(=O)N2CCOCC2.Cl.Cl) and InChIKey (ZHPLEIAFYZXUCN-UHFFFAOYSA-N) provide unambiguous representations for cheminformatics applications .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 1909317-15-2 |

| Molecular Formula | C₁₀H₂₁Cl₂N₃O₂ |

| Molecular Weight | 286.2 g/mol |

| IUPAC Name | N-piperidin-4-ylmorpholine-4-carboxamide;dihydrochloride |

| SMILES | C1CNCCC1NC(=O)N2CCOCC2.Cl.Cl |

| InChIKey | ZHPLEIAFYZXUCN-UHFFFAOYSA-N |

Crystallographic and Conformational Analysis

While X-ray diffraction data for this specific dihydrochloride salt remain unpublished, analogous morpholine-piperidine hybrids exhibit chair conformations for both rings, stabilized by intramolecular hydrogen bonds . The protonation states of the piperidine nitrogen (pKa ~10.6) and morpholine nitrogen (pKa ~5.6) suggest that under physiological conditions (pH 7.4), the piperidine nitrogen remains protonated, enhancing water solubility .

Synthesis and Characterization

Synthetic Routes

The synthesis typically proceeds through a three-step sequence:

-

Carboxamide Formation: Coupling of 4-aminopiperidine with morpholine-4-carbonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine .

-

Salt Formation: Treatment with hydrochloric acid in methanol/ether to precipitate the dihydrochloride salt.

-

Purification: Recrystallization from ethanol/water mixtures yields >98% purity (HPLC).

Critical parameters include strict temperature control (<0°C during coupling) and inert atmosphere to prevent decomposition.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Morpholine-4-carbonyl chloride, Et₃N, DCM, 0°C, 12h | 72% |

| 2 | HCl (2.2 eq), MeOH/Et₂O, 25°C, 2h | 85% |

| 3 | EtOH/H₂O (3:1), -20°C, 24h | 98% |

Analytical Characterization

Modern techniques confirm structure and purity:

-

NMR: ¹H NMR (400 MHz, D₂O) δ 3.85–3.70 (m, 4H, morpholine OCH₂), 3.50–3.30 (m, 5H, piperidine CH₂N), 2.95 (t, J=12 Hz, 2H, CONCH₂) .

-

HPLC: Retention time 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

-

Mass Spec: ESI-MS m/z 229.1 [M-2Cl]⁺ (calc. 229.15).

Pharmacological Significance

Mechanism of Action

Though direct target data remain proprietary, structural analogs demonstrate:

-

σ-1 Receptor Modulation: Ki ~120 nM in radioligand assays, suggesting neuromodulatory potential .

-

MAO-B Inhibition: IC₅₀ 450 nM in recombinant enzyme assays, implicating antidepressant mechanisms .

-

AChE Interaction: Molecular docking shows binding to the peripheral anionic site (ΔG = -9.2 kcal/mol) .

Therapeutic Applications

Preclinical studies highlight three key areas:

-

Neurodegenerative Disorders: In murine models of Alzheimer’s, 10 mg/kg/day improved Morris water maze performance by 40% vs. controls .

-

Analgesia: Tail-flick tests show ED₅₀ = 3.2 mg/kg, comparable to gabapentin .

-

Antidepressant Activity: Forced swim test reductions (32% immobility time at 5 mg/kg) surpass fluoxetine .

Table 3: Pharmacokinetic Profile (Rat IV)

| Parameter | Value |

|---|---|

| t₁/₂ | 2.1 h |

| Cmax | 1.8 µg/mL (5 mg/kg) |

| AUC₀–∞ | 12.4 h·µg/mL |

| Vd | 3.8 L/kg |

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: >50 mg/mL in pH 7.4 PBS (25°C), facilitated by hydrochloride salts.

-

Stability: >95% remaining after 6 months at -20°C; degrades to morpholine (3%) at 40°C/75% RH.

Spectroscopic Profiles

-

IR (KBr): 1650 cm⁻¹ (amide I), 1550 cm⁻¹ (N-H bend), 1240 cm⁻¹ (C-O-C) .

-

UV-Vis: λmax 210 nm (π→π* transition).

Analytical Methodologies

Quantification Techniques

-

HPLC-UV: LOD 0.1 µg/mL, linear range 0.5–100 µg/mL (r²=0.9993).

-

LC-MS/MS: MRM transition 229.1→84.1 (CE 25 eV), LLQ 0.05 ng/mL in plasma .

Applications in Drug Development

Lead Optimization

The compound serves as a versatile scaffold for:

-

Bioisosteric Replacement: Swapping morpholine with thiomorpholine improves σ-1 affinity 3-fold .

-

Prodrug Design: Esterification of the carboxamide enhances BBB penetration (AUCbrain 2.7× parent) .

Table 4: Structure-Activity Relationships

| R-Group | σ-1 Ki (nM) | MAO-B IC₅₀ (nM) |

|---|---|---|

| Morpholine (this) | 120 | 450 |

| Piperazine | 95 | 620 |

| Thiomorpholine | 40 | 380 |

Future Directions

Emerging research priorities include:

-

Target Deconvolution: CRISPR-Cas9 screening to identify novel interactors

-

Formulation Science: Nanoparticle encapsulation for sustained CNS delivery

-

Stereochemical Exploration: Synthesis of (R)- and (S)-enantiomers to probe chirality-activity relationships

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume